molecular formula C11H10N2O4 B13730959 3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate CAS No. 4337-98-8

3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate

Cat. No.: B13730959
CAS No.: 4337-98-8
M. Wt: 234.21 g/mol
InChI Key: PMHDYYXGKVJBQZ-UHFFFAOYSA-N
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Description

3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate is a heterocyclic compound featuring a 1,2,3-oxadiazolium-olate core substituted with a methyl group at position 4 and a benzodioxol-5-ylmethyl group at position 3. The 1,2,3-oxadiazolium-olate system is a mesoionic structure, characterized by delocalized charges that enhance its stability and reactivity . The benzodioxol moiety (a fused bicyclic aromatic system with two oxygen atoms) contributes to lipophilicity and may influence biological interactions, as seen in related compounds .

Properties

CAS No.

4337-98-8

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-4-methyloxadiazol-3-ium-5-olate

InChI

InChI=1S/C11H10N2O4/c1-7-11(14)17-12-13(7)5-8-2-3-9-10(4-8)16-6-15-9/h2-4H,5-6H2,1H3

InChI Key

PMHDYYXGKVJBQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=[N+]1CC2=CC3=C(C=C2)OCO3)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Construction of the Oxadiazole Ring: The oxadiazole ring is formed by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling Reaction: The benzodioxole moiety is then coupled with the oxadiazole ring through a nucleophilic substitution reaction, often using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, especially in the presence of strong nucleophiles like alkoxides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated oxadiazole rings.

    Substitution: Substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Research Findings and Implications

Structural Stability : The mesoionic 1,2,3-oxadiazolium-olate core in the target compound and analogs (e.g., ) promotes stable crystal packing via hydrogen bonds, suggesting utility in materials science or co-crystal engineering.

Biological Potential: Benzodioxol derivatives like Emrusolmine demonstrate therapeutic relevance, implying that the target compound’s benzodioxol group could be leveraged for CNS or anti-aggregation activity.

Safety Considerations : The sensitization hazards of benzodioxol-containing aldehydes underscore the need for toxicological profiling of the target compound, despite its structural differences.

Biological Activity

The compound 3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C12H10N2O4\text{C}_{12}\text{H}_{10}\text{N}_2\text{O}_4

This structure features a benzodioxole moiety, which is known for its potential biological effects. The oxadiazole ring contributes to the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing oxadiazole rings often exhibit various pharmacological properties such as:

  • Antimicrobial Activity : Several studies have reported that oxadiazoles possess significant antibacterial and antifungal properties.
  • Anticancer Properties : Compounds similar to 3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol have shown potential in inhibiting cancer cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Staphylococcus aureus
AnticancerReduced proliferation in HepG2 cell line
AntioxidantScavenging of free radicals

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against common pathogens. The compound exhibited notable activity against Staphylococcus aureus , with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics. This suggests potential for development as an antimicrobial agent.

Case Study 2: Anticancer Efficacy

In vitro studies using human cancer cell lines (e.g., HepG2) demonstrated that the compound significantly inhibited cell growth. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase. Such findings highlight its potential as a lead compound for anticancer drug development.

The biological activity of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate is attributed to its ability to interact with cellular targets such as enzymes involved in metabolic pathways and DNA synthesis. The presence of the oxadiazole ring enhances its ability to form hydrogen bonds and engage in π-stacking interactions with biomolecules.

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